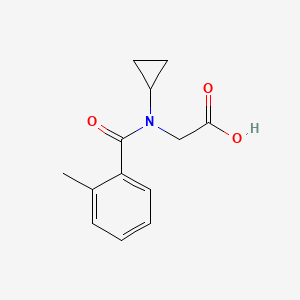
n-Cyclopropyl-n-(2-methylbenzoyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Cyclopropyl-n-(2-methylbenzoyl)glycine: is an organic compound with the molecular formula C13H15NO3 It is a derivative of glycine, where the amino group is substituted with a cyclopropyl and a 2-methylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclopropyl-n-(2-methylbenzoyl)glycine typically involves the reaction of glycine with cyclopropylamine and 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: n-Cyclopropyl-n-(2-methylbenzoyl)glycine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the cyclopropyl or 2-methylbenzoyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Compounds with substituted cyclopropyl or 2-methylbenzoyl groups.
科学研究应用
Chemistry: n-Cyclopropyl-n-(2-methylbenzoyl)glycine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and benzoyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Research into its effects on various biological pathways could lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of n-Cyclopropyl-n-(2-methylbenzoyl)glycine involves its interaction with specific molecular targets in biological systems. The cyclopropyl and benzoyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways and targets involved depend on the specific application and context of use. For example, in pharmacological research, the compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
2-Methylhippuric acid (N-(2-Methylbenzoyl)glycine): Similar structure but lacks the cyclopropyl group.
N-Cyclopropylglycine: Similar structure but lacks the 2-methylbenzoyl group.
Hippuric acid (N-Benzoylglycine): Similar structure but lacks both the cyclopropyl and 2-methyl groups.
Uniqueness: n-Cyclopropyl-n-(2-methylbenzoyl)glycine is unique due to the presence of both the cyclopropyl and 2-methylbenzoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
2-[cyclopropyl-(2-methylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C13H15NO3/c1-9-4-2-3-5-11(9)13(17)14(8-12(15)16)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,15,16) |
InChI 键 |
WBWLKORICDLRHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)N(CC(=O)O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


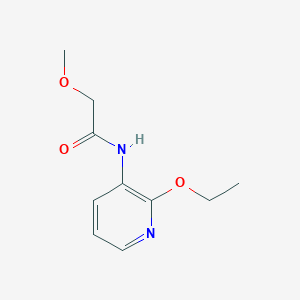
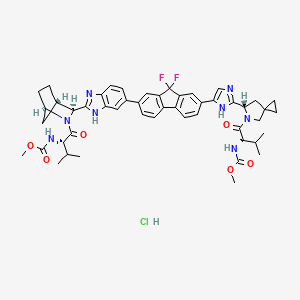
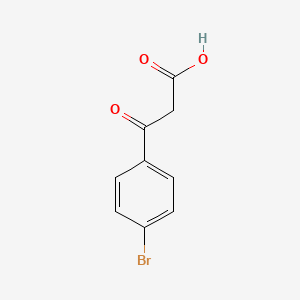
![2-(((3AR,4S,6R,6aS)-6-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14905370.png)
![(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14905387.png)

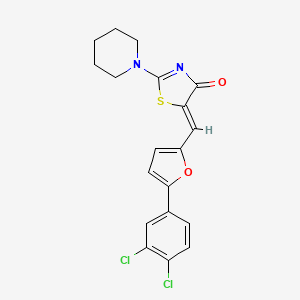
![2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol](/img/structure/B14905406.png)
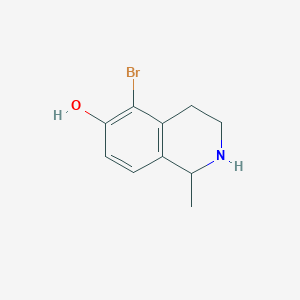
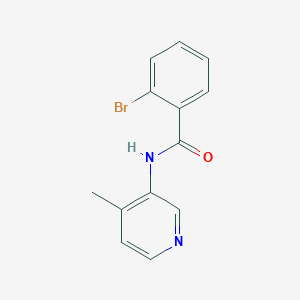

![n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide](/img/structure/B14905429.png)

![6-Isopropoxy-2-azaspiro[3.3]heptane](/img/structure/B14905438.png)
